5-Azidopentan-1-amine
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Overview
Description
5-Azidopentan-1-amine is an organic compound with the molecular formula C5H12N4. It is characterized by the presence of an azide group (-N3) attached to a pentyl chain with an amine group (-NH2) at the terminal position. This compound is of significant interest in organic synthesis and chemical biology due to its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Azidopentan-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dibromopentane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution of bromine atoms with azide groups. The resulting 5-azidopentyl bromide is then treated with ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Azidopentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly with alkynes, to form triazoles via Click Chemistry.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Major Products
Triazoles: Formed through Click Chemistry with alkynes.
Amines: Formed through the reduction of the azide group.
Nitroso or Nitro Compounds: Formed through the oxidation of the amine group.
Scientific Research Applications
5-Azidopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and Click Chemistry to create complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-azidopentan-1-amine primarily involves its reactivity with other functional groups. The azide group can undergo Click Chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The amine group can participate in various nucleophilic substitution and addition reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Azidobutan-1-amine: Similar structure with a shorter carbon chain.
6-Azidohexan-1-amine: Similar structure with a longer carbon chain.
5-Azido-2-pentanone: Contains an azide group but with a ketone functional group instead of an amine.
Uniqueness
5-Azidopentan-1-amine is unique due to its balanced chain length, which provides optimal reactivity and stability for various applications. Its dual functional groups (azide and amine) offer versatility in chemical synthesis and bioconjugation, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
5-azidopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXKQZCRBRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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